2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine
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Overview
Description
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an isopropyl group at the sixth position
Mechanism of Action
Target of Action
Pyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit neuroprotective and anti-neuroinflammatory properties .
Biochemical Pathways
Given the reported neuroprotective and anti-neuroinflammatory properties of similar compounds , it is plausible that this compound may influence pathways related to inflammation and neuronal protection.
Result of Action
Related compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory effects , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine typically involves the chlorination of 4-methyl-6-(propan-2-yl)pyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methyl-6-(propan-2-yl)pyrimidine in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the fourth position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic substitution: Formation of 2-alkoxy-4-methyl-6-(propan-2-yl)pyrimidine or 2-thio-4-methyl-6-(propan-2-yl)pyrimidine.
Oxidation: Formation of 2-chloro-4-formyl-6-(propan-2-yl)pyrimidine or 2-chloro-4-carboxy-6-(propan-2-yl)pyrimidine.
Reduction: Formation of 2-chloro-4-methyl-6-(propan-2-yl)dihydropyrimidine.
Scientific Research Applications
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in target organisms.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the isopropyl group at the sixth position, resulting in different chemical and biological properties.
2-Chloro-6-methylpyrimidine: Lacks the methyl group at the fourth position, affecting its reactivity and applications.
4-Methyl-6-(propan-2-yl)pyrimidine:
Uniqueness
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the isopropyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in various applications.
Properties
IUPAC Name |
2-chloro-4-methyl-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQXNVFZREMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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